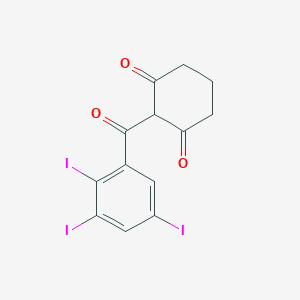![molecular formula C10H16O3 B14390176 1,4-Dioxaspiro[4.7]dodecan-6-one CAS No. 89874-33-9](/img/structure/B14390176.png)
1,4-Dioxaspiro[4.7]dodecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.7]dodecan-6-one is a chemical compound with the molecular formula C12H20O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.7]dodecan-6-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the spiro compound .
Industrial Production Methods: While specific industrial production methods for 1,4-Dioxaspiro[4This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxaspiro[4.7]dodecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.7]dodecan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.7]dodecan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. These interactions may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]decan-6-one: This compound has a similar spiro structure but with a different ring size.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a different ring configuration.
Uniqueness: 1,4-Dioxaspiro[4.7]dodecan-6-one is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This gives it distinct chemical and physical properties compared to other spiro compounds .
Propriétés
Numéro CAS |
89874-33-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.7]dodecan-6-one |
InChI |
InChI=1S/C10H16O3/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h1-8H2 |
Clé InChI |
IRSHQOIUDVCAQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(C(=O)CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
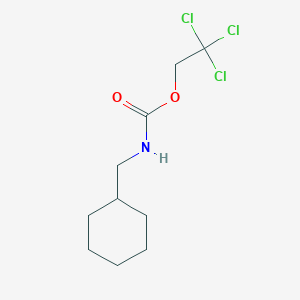
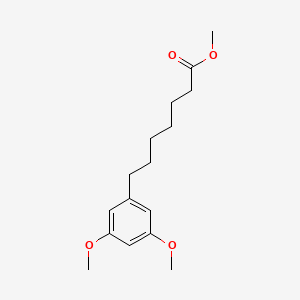

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
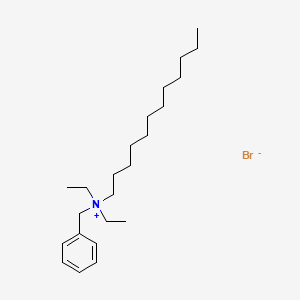

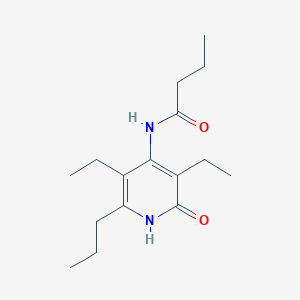
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
